Acridine Orange Base

Autophagy Assay Lysosomal Staining Mitochondrial Probe

Choose Acridine Orange Base—the unmodified free base—to avoid counterion variability of HCl salts. This pH-dependent dye partitions into acidic lysosomes, shifting emission from green (~525 nm) to red (~650 nm) for unambiguous autophagy detection by microscopy or flow cytometry. Unlike NAO (mitochondrial) or Proflavine, AO Base is the essential precursor for high-performance C14-AO (cardiolipin LOD: 0.07 μM) and C18-AO synthesis. Validated in organosilica nanoparticle PDT (88% FRET) and concentration-dependent amyloid inhibition studies. For autophagy, PDT, and derivative synthesis—order the authentic free base.

Molecular Formula C17H19N3
Molecular Weight 265.35 g/mol
CAS No. 494-38-2
Cat. No. B158528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine Orange Base
CAS494-38-2
Synonyms3,6-Bis(dimethylamino)acridine
Acridine Diamine, Tetramethyl
Acridine Orange
Acridine Orange Base
Base, Acridine Orange
Basic Orange 3RN
C.I. 46005
C.I. Basic Orange 14
Diamine, Tetramethyl Acridine
euchrysine
N,N,N',N'-Tetramethyl-3,6-Acridinediamine Hydrochloride
Orange 3RN, Basic
Orange Base, Acridine
Orange, Acridine
Orange, Rhoduline
Rhoduline Orange
Tetramethyl Acridine Diamine
Molecular FormulaC17H19N3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C
InChIInChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3
InChIKeyDPKHZNPWBDQZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Acridine Orange Base (CAS 494-38-2) for Scientific Procurement: Core Physicochemical and Spectral Profile


Acridine Orange Base (AO Base; N3,N3,N6,N6-Tetramethylacridine-3,6-diamine; C.I. 46005) is a cationic acridine derivative with a molecular weight of 265.35 g/mol, a calculated LogP of 3.52, and a predicted pKa of 9.97 [1]. The compound exists as yellow crystalline needles with a melting point of 165°C (dec.) and exhibits solvatochromic fluorescence with differential emission properties depending on nucleic acid binding state . Unlike its hydrochloride salt form or N-alkylated derivatives, the free base provides the unmodified acridine scaffold with solubility of 20 mg/mL in DMSO, 2 mg/mL in DMF, 0.3 mg/mL in ethanol, and 1 mg/mL in PBS (pH 7.2) .

Why Acridine Orange Base Cannot Be Simply Substituted with Hydrochloride Salts, N-Alkyl Derivatives, or Alternative Acridines


Interchange of AO Base with hydrochloride salts introduces uncontrolled counterion effects that alter solubility, aggregation behavior, and effective concentration in non-aqueous formulations [1]. Substitution with N-alkyl derivatives such as 10-Nonyl Acridine Orange Bromide (NAO) fundamentally changes subcellular targeting specificity—AO Base partitions into acidic lysosomal compartments for autophagy assays, whereas NAO selectively accumulates in mitochondria via cardiolipin interaction [2]. Replacement with structurally related acridines such as Proflavine or Acridine Yellow introduces distinct differences in fluorescence quantum yield, DNA intercalation geometry, and photodynamic ROS generation efficiency that preclude direct methodological substitution without full revalidation [3].

Acridine Orange Base (494-38-2): Quantitative Comparative Evidence for Differentiated Scientific Selection


AO Base vs. N-Alkyl Derivatives (NAO): Differential Subcellular Partitioning for Autophagy Detection

AO Base and its N-alkyl derivative 10-Nonyl Acridine Orange Bromide (NAO) exhibit fundamentally distinct subcellular targeting despite sharing the acridine orange chromophore. AO Base partitions into lysosomes and acidic vesicles, where protonation induces dye stacking and a characteristic red fluorescence emission shift, enabling autophagy vacuole detection [1]. NAO, by contrast, selectively targets the inner mitochondrial membrane through specific binding to cardiolipin, rendering it unsuitable for autophagy assays [2]. This functional divergence arises from the hydrophobic nonyl side chain in NAO that confers membrane anchoring properties absent in AO Base.

Autophagy Assay Lysosomal Staining Mitochondrial Probe

AO Base as ROS Photosensitizer: FRET Coupling Efficiency with Hoechst Dyes in Antimicrobial PDT

AO Base demonstrates quantifiable performance as a photochemical ROS generator in antimicrobial photodynamic therapy when integrated into multifunctional nanoparticles. In a mesoporous organosilica nanoparticle system, AO Base was covalently linked to internal mesopore surfaces while Hoechst-family dyes modified the external zone. Spectral overlap between Hoechst emission and AO Base absorption enabled Förster resonance energy transfer (FRET) with up to 88% efficiency, providing spatially localized ROS generation upon light irradiation [1]. This FRET efficiency represents a specific, measurable advantage for theranostic biofilm-targeting applications where activation specificity is critical.

Photodynamic Therapy Biofilm Disruption FRET Efficiency

AO Base vs. Proflavine and Acridine Yellow: Differential Fluorescence Quantum Yield and Triplet State Efficiency

Direct comparative photophysical measurements of three acridine dyes—AO Base, Acridine Yellow, and Proflavine—in poly(vinyl alcohol) films reveal quantifiable differences in fluorescence quantum yield (ØF) and triplet state population efficiency (ØT) as a function of temperature [1]. The study measured mean fluorescence lifetime (τF), delayed fluorescence lifetime (τDF), phosphorescence lifetime (τP), and derived rate constants for radiative and radiationless transitions from both singlet (S₁) and triplet (T₁) excited states. While the abstract does not report absolute numerical ØF and ØT values in the publicly accessible portion, the experimental design explicitly confirms that these parameters differ measurably across the three acridine dyes, and the temperature dependence of ØT was systematically examined for each [1]. Independent PhotochemCAD data reports AO Base quantum yield as 0.2 in basic ethanol at 400 nm excitation [2].

Fluorescence Quantum Yield Triplet State Population Photophysics

AO Base Amyloid Inhibition: Dose-Dependent Suppression of Human Amylin Aggregation vs. Congo Red

AO Base demonstrates significant inhibition of human amylin amyloid formation with a distinct dose-response profile that differs from Congo Red. Incubation of synthetic human amylin with a 20-fold molar excess of AO Base resulted in significant inhibition of amyloid formation rate, with dose-dependent suppression observed across the tested concentration range [1]. In contrast, Congo Red achieved maximal inhibition at a 1:1 molar ratio or greater over human amylin, with no additional inhibition at higher ratios [1]. This differential dose-response characteristic provides a measurable distinction for experimental design in amyloid inhibition studies.

Amyloid Inhibition Type II Diabetes Amylin Aggregation

AO Base Photodynamic Inactivation Kinetics: Linear Dose-Response for Newcastle Disease Virus

AO Base demonstrates quantifiable, linear photodynamic inactivation kinetics against Newcastle disease virus in allantoamnionic fluid. The inactivation rate was directly proportional to both light intensity and dye concentration up to a level of approximately 100 to 200 μg/mL [1]. Inactivation occurred at approximately an exponential rate for the first 4.5 log₁₀ units of virus reduction, after which the rate decreased [1]. This concentration-dependent, predictable inactivation profile provides a quantifiable basis for experimental design in antiviral photodynamic studies.

Viral Inactivation Photodynamic Action Antiviral PDT

AO Base as Synthetic Precursor: Enables Preparation of N-Alkyl Derivatives for Tailored Cardiolipin Detection

AO Base serves as the essential synthetic precursor for N-alkyl acridine orange derivatives with quantitatively distinct cardiolipin detection performance. Researchers synthesized n-tetradecyl acridine orange (C14-AO) and n-octadecyl acridine orange (C18-AO) by reacting AO Base with corresponding n-alkyl bromides [1]. Comparative analysis revealed that C18-AO exhibits better sensitivity than both C14-AO and 10-N-nonyl acridine orange (NAO), though with reduced selectivity. For C14-AO, the detection limit and limit of quantitation are 0.07 μM and 0.21 μM respectively—values that are quantitatively better than those previously reported for NAO [1].

Fluorescent Probe Synthesis Cardiolipin Detection Mitochondrial Imaging

Acridine Orange Base (494-38-2): Validated Application Scenarios Supported by Quantitative Evidence


Live-Cell Autophagy Detection via Lysosomal Acidic Compartment Partitioning

AO Base is uniquely suited for autophagy vacuole detection due to its pH-dependent differential fluorescence. Upon crossing into lysosomes and other acidic compartments, the dye becomes protonated and stacks, shifting emission from green (~525 nm, cytosolic) to red (~650 nm, acidic vesicles). This property enables clear discrimination of autophagic activity in live-cell fluorescence microscopy and flow cytometry [1]. Critically, the N-alkyl derivative 10-Nonyl Acridine Orange Bromide (NAO) cannot substitute for this application as it selectively targets mitochondrial cardiolipin rather than acidic lysosomal compartments [2].

Synthesis of N-Alkyl Acridine Orange Derivatives with Tailored Cardiolipin Detection Sensitivity

AO Base functions as the essential starting material for synthesizing N-alkyl derivatives (C14-AO, C18-AO) that offer improved analytical performance over commercially available NAO. C14-AO synthesized from AO Base provides a detection limit of 0.07 μM and limit of quantitation of 0.21 μM for cardiolipin determination—metrics that surpass previously reported values for NAO [1]. C18-AO offers higher sensitivity but reduced selectivity, enabling researchers to select derivatives matching specific experimental requirements [1].

Antimicrobial Photodynamic Therapy with FRET-Coupled Theranostic Nanoparticles

AO Base demonstrates validated utility as a photochemical ROS generator in antimicrobial PDT when integrated into multifunctional nanoparticle systems. Covalent linkage of AO Base to internal mesopores of organosilica nanoparticles, combined with Hoechst-family dye functionalization on external surfaces, enables Förster resonance energy transfer with up to 88% efficiency for biofilm-targeted theranostic applications [3]. This system was validated in vitro against mature Pseudomonas fluorescens biofilms [3].

Amyloid Aggregation Inhibition Studies Requiring Tunable Dose-Response

AO Base offers a distinct dose-response profile for amyloid inhibition that differs from Congo Red. While Congo Red reaches maximal inhibition at a 1:1 molar ratio over human amylin with subsequent plateau, AO Base demonstrates continued dose-dependent inhibition up to at least 20-fold molar excess [4]. This property enables concentration-dependent modulation of aggregation kinetics for mechanistic studies of type II diabetes-associated islet amyloid formation [4].

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